molecular formula C5H2BrF3N2O B13579370 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B13579370
M. Wt: 242.98 g/mol
InChI Key: HVWZFTUNSAJSTI-UHFFFAOYSA-N
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Description

4-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an aldehyde group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an aldehyde, in the presence of an acid catalyst.

    Introduction of the Bromine Atom: Bromination of the imidazole ring can be achieved using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: 4-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 4-Bromo-1-(trifluoromethyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    4-Bromo-1-(trifluoromethyl)-1H-pyrrole: Contains a pyrrole ring instead of an imidazole ring.

    4-Bromo-1-(trifluoromethyl)-1H-triazole: Features a triazole ring instead of an imidazole ring.

Uniqueness

4-Bromo-1-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C5H2BrF3N2O

Molecular Weight

242.98 g/mol

IUPAC Name

4-bromo-1-(trifluoromethyl)imidazole-2-carbaldehyde

InChI

InChI=1S/C5H2BrF3N2O/c6-3-1-11(5(7,8)9)4(2-12)10-3/h1-2H

InChI Key

HVWZFTUNSAJSTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N1C(F)(F)F)C=O)Br

Origin of Product

United States

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